Isotopic Elucidation and NMR Spectrum Analysis of Deuterated Rupatadine (Rupatadine-d4)
Isotopic Elucidation and NMR Spectrum Analysis of Deuterated Rupatadine (Rupatadine-d4)
Executive Summary: The Strategic Role of Deuteration in Bioanalysis
Rupatadine fumarate is a highly potent, second-generation antihistamine characterized by its dual antagonistic affinity for both histamine H1 and platelet-activating factor (PAF) receptors[1]. In the rigorous landscape of modern pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and metabolic stability assays, stable isotope-labeled analogs such as Rupatadine-d4 fumarate (CAS 1795153-63-7) are synthesized to serve as optimal internal standards (IS) for LC-MS/MS quantification[2].
Deuteration at metabolically stable sites ensures that the internal standard co-elutes perfectly with the target analyte, effectively neutralizing matrix effects and ionization suppression. However, before a deuterated standard can be deployed in regulated bioanalytical assays, its isotopic purity and structural fidelity must be rigorously validated. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation[3]. This technical guide details the theoretical causality, experimental protocols, and spectral interpretation required to characterize Rupatadine-d4.
Molecular Architecture and the Physics of Deuteration
Rupatadine’s structural framework comprises a tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine core, a central piperidine ring, and a (5-methyl-3-pyridinyl)methyl appendage[4]. In Rupatadine-d4, four protium ( 1 H) atoms—typically localized on the piperidine ring—are strategically substituted with deuterium ( 2 H or D). This specific localization is chosen because the piperidine carbons are less susceptible to in vivo or in vitro hydrogen-deuterium exchange (HDX) compared to acidic protons, ensuring the stability of the isotopic label during extraction and analysis.
This isotopic substitution fundamentally alters the nuclear spin dynamics observed in the NMR spectrum:
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Spin State Alteration & Signal Depletion: Protium has a nuclear spin of I=1/2 , yielding sharp, easily integrated signals in 1 H NMR. Deuterium possesses a spin of I=1 . Consequently, the deuterated sites become "invisible" in standard 1 H NMR, resulting in targeted signal depletion[3].
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Scalar Coupling ( J -Coupling) in 13 C NMR: In the 13 C spectrum, carbon atoms directly bonded to deuterium no longer appear as singlets under standard 1 H decoupling. Because deuterium has I=1 , a carbon attached to n deuteriums will split into a multiplet governed by the 2nI+1 rule. Thus, a CD2 carbon splits into a quintet ( 2(2)(1)+1=5 ) with a characteristic JCD coupling constant of approximately 20–22 Hz.
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Isotopic Upfield Shift: The heavier mass of deuterium lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond, slightly increasing electron shielding. This manifests as a subtle upfield shift (0.2–0.5 ppm) for the deuterated carbons.
Experimental Methodology: A Self-Validating qNMR Protocol
To accurately quantify isotopic purity (typically required to be >99% for LC-MS/MS internal standards), the NMR protocol must be designed as a self-validating quantitative NMR (qNMR) system. The non-deuterated aromatic protons of the tricyclic core serve as an internal calibration standard against which the residual piperidine protons are measured.
Step-by-Step Acquisition Workflow
Step 1: Sample Preparation
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Accurately weigh 10.0 mg of the Rupatadine-d4 fumarate reference standard[2].
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Dissolve the compound completely in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D). Causality: Anhydrous solvent is critical to prevent chemical exchange with atmospheric moisture, which could artificially inflate residual protium signals.
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Add 0.03% v/v tetramethylsilane (TMS) as the internal chemical shift zero-point reference. Transfer to a precision 5 mm NMR tube.
Step 2: 1 H qNMR Acquisition (Isotopic Depletion Analysis)
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Instrument Tuning: Utilize a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically for the sample to maximize the signal-to-noise ratio (SNR).
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Pulse Sequence: Standard 1D single-pulse (zg30).
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Relaxation Delay ( D1 ): Set D1≥15 seconds. Causality: The delay must be at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons in the molecule. If D1 is too short, slower-relaxing protons will not fully return to thermal equilibrium between pulses, leading to truncated Free Induction Decays (FIDs) and artificially skewed integration ratios.
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Scans (NS): Acquire 64 to 128 scans to ensure the baseline noise does not obscure trace amounts of non-deuterated isotopologues.
Step 3: 13 C NMR Acquisition (Structural Confirmation)
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Pulse Sequence: Employ an inverse-gated decoupling pulse sequence (zgig). Causality: Standard composite pulse decoupling (zgpg30) induces the Nuclear Overhauser Effect (NOE), which artificially enhances carbon signals attached to protons. Inverse-gated decoupling suppresses NOE, allowing for accurate integration of the CD2 quintets against the non-deuterated CH and quaternary carbons[1].
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Scans (NS): Acquire 1024 to 2048 scans to compensate for the low natural abundance of 13 C and the signal dilution caused by C-D multiplet splitting.
Quantitative Data Presentation: Spectral Benchmarks
The following table summarizes the diagnostic spectral shifts used to validate the successful synthesis and purity of Rupatadine-d4 against standard Rupatadine.
Table 1: Comparative NMR Spectral Data (Theoretical & Empirical Consensus)
| Nucleus | Structural Moiety | Standard Rupatadine Shift (ppm) | Rupatadine-d4 Shift (ppm) | Multiplicity / J-Coupling (d4) |
| 1 H | Tricyclic Aromatic (CH) | 7.10 - 7.50 | 7.10 - 7.50 | Multiplets (Unchanged) |
| 1 H | Pyridine Methyl (CH 3 ) | 2.37 | 2.37 | Singlet (Unchanged) |
| 1 H | Piperidine (CH 2 ) | 2.40 - 2.90 | Absent / Trace | N/A (Isotopically Depleted) |
| 13 C | Tricyclic Aromatic (C) | 120.0 - 140.0 | 120.0 - 140.0 | Singlets (Unchanged) |
| 13 C | Piperidine (CD 2 ) | ~ 30.0, 50.0 | ~ 29.5, 49.5 | Quintet ( JCD≈21 Hz) |
Mechanistic Workflow of Isotopic Validation
The logical progression from synthesis to bioanalytical validation relies on a strict sequence of analytical gates, visualized below.
Fig 1: Logical workflow for NMR validation of isotopic purity in Rupatadine-d4 prior to PK assays.
Conclusion
The transition of Rupatadine-d4 from a synthetic product to a validated bioanalytical internal standard hinges entirely on precise NMR characterization. By employing optimized relaxation delays and inverse-gated decoupling, researchers can establish a self-validating quantitative framework. This ensures that the isotopic label is both structurally sound and highly pure, thereby guaranteeing the integrity of downstream pharmacokinetic and therapeutic drug monitoring data.
